4-methyl-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]benzohydrazide
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Overview
Description
4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide typically involves the condensation of 4-methylbenzohydrazide with a suitable aldehyde or ketone containing the thienyl and trifluoromethyl groups. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium acetate, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as hydrazines or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce hydrazines or amines, and substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.
Biology: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties imparted by its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity and ability to penetrate biological membranes, while the thienyl and benzohydrazide moieties can interact with specific enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful for studying biological mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]-1,2,3-thiadiazole-5-carbohydrazide
- 4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]-1,2,3-thiadiazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, 4-methyl-N’-[(1Z)-3-oxo-3-thien-2-yl-1-(trifluoromethyl)propylidene]benzohydrazide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H13F3N2O2S |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]benzamide |
InChI |
InChI=1S/C16H13F3N2O2S/c1-10-4-6-11(7-5-10)15(23)21-20-14(16(17,18)19)9-12(22)13-3-2-8-24-13/h2-8H,9H2,1H3,(H,21,23)/b20-14- |
InChI Key |
GQOKUNOAZLYGSC-ZHZULCJRSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C(/CC(=O)C2=CC=CS2)\C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C(CC(=O)C2=CC=CS2)C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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